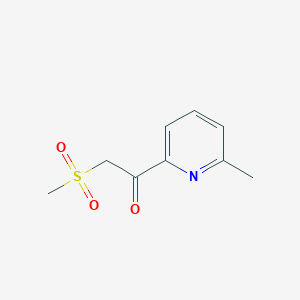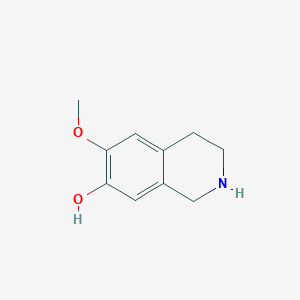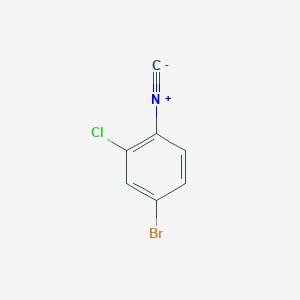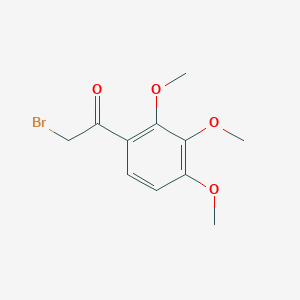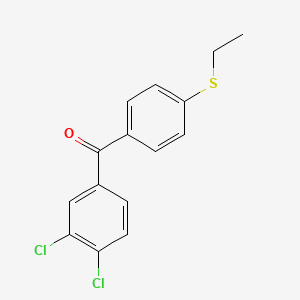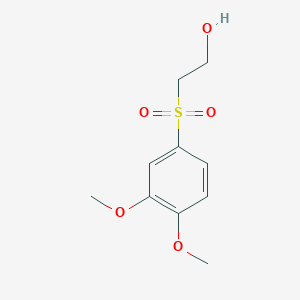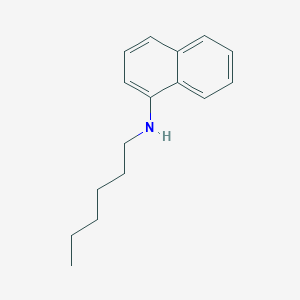![molecular formula C16H17NO5S B1598007 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40280-00-0](/img/structure/B1598007.png)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid
Vue d'ensemble
Description
“2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound with the linear formula C16H17NO5S . It has a molecular weight of 335.382 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to a sulfonyl group, which is then attached to an amino group. This is followed by a phenylpropanoic acid group .Applications De Recherche Scientifique
Cyclization Reactions
Research by Ukrainets et al. (2014) on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases. This study underscores the compound's utility in synthesizing complex heterocyclic structures, which are crucial in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) have contributed to the development of novel poly(arylene ether sulfone) copolymers for proton exchange membranes (PEMs) in fuel cells. By integrating a methoxy group and subsequent sulfonation, these comb-shaped copolymers exhibited high proton conductivity, highlighting the significance of incorporating sulfonyl-based structures for enhancing the performance of PEMs in fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Peptide Synthesis
Studies on the base-labile N(alpha)-protecting groups for solid-phase peptide synthesis (SPPS) by Ramage et al. (1999) explored the use of 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) as an alternative to 9-fluorenylmethoxycarbonyl (Fmoc). The Nsc group's moderate UV absorption facilitates real-time monitoring of the deprotection process, offering advancements in the efficiency and control of peptide synthesis (Ramage, Jiang, Kim, Shaw, Park, & Kim, 1999).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration (NF) membranes for dye treatment applications. The incorporation of sulfonated aromatic diamine monomers significantly enhanced water flux and surface hydrophilicity without compromising dye rejection. This research points to the potential of sulfonyl-containing compounds in improving the efficiency and selectivity of NF membranes for water purification and wastewater treatment (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Crosslinking Reagents
Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], which exhibits high reactivity with a variety of primary, secondary, and heterocyclic amines. This reagent's versatility highlights the utility of sulfonyl-containing compounds in bioorganic synthesis and the potential for creating novel bioconjugates (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377538 | |
| Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
40280-00-0 | |
| Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



